molecular formula C22H19N3O2 B2387257 7-((3-Hydroxyphenyl)(pyridin-2-ylamino)methyl)-2-methylquinolin-8-ol CAS No. 353519-17-2

7-((3-Hydroxyphenyl)(pyridin-2-ylamino)methyl)-2-methylquinolin-8-ol

Cat. No.: B2387257
CAS No.: 353519-17-2
M. Wt: 357.413
InChI Key: XNVKOJUDUHKCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-((3-Hydroxyphenyl)(pyridin-2-ylamino)methyl)-2-methylquinolin-8-ol is a useful research compound. Its molecular formula is C22H19N3O2 and its molecular weight is 357.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Activity

A study by Werbel et al. (1986) explored the antimalarial activity of a series of compounds related to the quinoline class, including derivatives similar to 7-((3-Hydroxyphenyl)(pyridin-2-ylamino)methyl)-2-methylquinolin-8-ol. They found these compounds showed significant antimalarial potency against Plasmodium berghei in mice, with potential for extended protection against infection even after oral administration. This suggests a promising avenue for clinical trials in humans (Werbel et al., 1986).

Tautomeric Bistable Switches

Research by Georgiev et al. (2021) on 7-hydroxyquinoline based Schiff bases, closely related to the compound , indicated their potential as tautomeric bistable switches. These compounds exhibit a mix of enol and keto tautomers in solution, with properties suggesting suitability for use as bistable switches in various applications, particularly where intramolecular rotation is desirable (Georgiev et al., 2021).

Antitumor Activity

A study by Zhu et al. (2011) on a class of 3,4-dihydroisoquinolines, related to the compound , demonstrated moderate antitumor activities in vitro. This suggests potential applications in the development of novel cancer therapies (Zhu et al., 2011).

Anti-Corrosion Properties

Douche et al. (2020) investigated the anti-corrosion capabilities of 8-hydroxyquinoline derivatives, which are chemically similar to the compound in focus. Their study demonstrated significant inhibition of corrosion in mild steel in acidic environments, suggesting potential applications in material science and engineering (Douche et al., 2020).

Mechanism of Action

The mode of action of such compounds often involves interaction with specific protein targets in the cell, leading to modulation of their activity. This can result in changes in cellular processes and biochemical pathways, ultimately leading to the observed biological effects .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and ability to cross cell membranes can affect its ADME properties .

The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .

Properties

IUPAC Name

7-[(3-hydroxyphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-14-8-9-15-10-11-18(22(27)21(15)24-14)20(16-5-4-6-17(26)13-16)25-19-7-2-3-12-23-19/h2-13,20,26-27H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVKOJUDUHKCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC(=CC=C3)O)NC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.